N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
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Overview
Description
N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide, also known as Deltarasin, is a small molecule inhibitor that targets the prenyl-binding protein PDEδ. PDEδ is involved in the prenylation process, which is essential for the proper localization and function of small GTPases. Deltarasin has been shown to inhibit the prenylation of oncogenic Ras proteins, which are frequently mutated in cancer.
Scientific Research Applications
- DMAPMA is commonly used in radical copolymerizations with other monomers, such as n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene. Interestingly, the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers. This behavior cannot be adequately described using traditional comonomer reactivity ratios .
- Carboxylic acid N-[3-(dimethylamino)propyl]amides, derived from DMAPMA, are synthesized and show promise as cationic surfactants. These surfactants are used for hydrophobization of the bottomhole formation zone in oil fields .
- DMAPMA serves as a comonomer in stimuli-responsive hydrogels based on acrylic monomers. These hydrogels exhibit pH-sensitivity, making them suitable for drug delivery, tissue engineering, and controlled release applications .
Polymer Chemistry and Copolymerization
Surfactants for Oil Fields
Stimuli-Responsive Materials
Mechanism of Action
- DMAPMA is a water-soluble methacrylamide monomer. Its chemical structure includes a dimethylamino group (-N(CH3)2), which imparts pH responsiveness and hydrophilicity to resulting polymers .
- In corrosion inhibition studies, a polymer derived from DMAPMA (poly(maleic acid-co-N-[3-(dimethylamino)propyl]methacrylamide), PMD) demonstrated excellent corrosion inhibition efficiency on Q235 carbon steel in neutral media .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-5-12(6-2)15(20)13-10-14(18-11-13)16(21)17-8-7-9-19(3)4/h10-12,18H,5-9H2,1-4H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYGZXKQRMTSTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide |
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